N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a chloro-substituted phenyl ring, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Linkage: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Chloro-substituted Phenyl Ring: The chloro-substituted phenyl ring can be synthesized through a Sandmeyer reaction, where aniline is diazotized and then treated with copper(I) chloride.
Coupling Reaction: The final step involves coupling the indole derivative with the chloro-substituted phenyl ring using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of 5-amino-2-cyanophenyl derivative.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-bromo-2-cyanophenyl)oxalamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methyl-2-cyanophenyl)oxalamide
- N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-fluoro-2-cyanophenyl)oxalamide
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. The chloro group can also serve as a handle for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-14-6-5-12(10-21)17(9-14)24-19(26)18(25)22-8-7-13-11-23-16-4-2-1-3-15(13)16/h1-6,9,11,23H,7-8H2,(H,22,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWZOKXPXGPOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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